molecular formula C20H16N4O4 B2701385 N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 2034328-17-9

N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2701385
CAS No.: 2034328-17-9
M. Wt: 376.372
InChI Key: PRVSRTHKRRAVSW-UHFFFAOYSA-N
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Description

“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” is a complex organic compound that features a benzyl group, an oxadiazole ring, and an isoindolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the benzyl group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with the oxadiazole intermediate.

    Formation of the isoindolinone moiety: This can be synthesized through the reaction of phthalic anhydride with amines.

    Final coupling: The final step involves coupling the oxadiazole intermediate with the isoindolinone derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzyl group or the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the isoindolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like alkyl halides or acyl chlorides could be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
  • N-((3-benzyl-1,2,4-thiadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Uniqueness

“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” is unique due to the specific combination of its functional groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-17(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-18-22-16(23-28-18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVSRTHKRRAVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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